molecular formula C9H10ClFN2O4 B15139647 5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B15139647
M. Wt: 264.64 g/mol
InChI Key: WKVDSZYIGHLONN-JXBXZBNISA-N
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Description

5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to thymidine and is often used in scientific research to study DNA synthesis and repair mechanisms. It is known for its ability to incorporate into DNA, thereby affecting cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the chlorination of 2’-deoxyuridine. The reaction is carried out under controlled conditions using reagents such as N-chlorosuccinimide (NCS) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted uridine derivatives, which can be further utilized in biochemical studies .

Scientific Research Applications

5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is widely used in scientific research due to its ability to incorporate into DNA. Some of its applications include:

Mechanism of Action

The compound exerts its effects by incorporating into DNA during replication. Once incorporated, it can inhibit DNA polymerases and other enzymes involved in DNA synthesis. This leads to the formation of faulty DNA, which can trigger cellular repair mechanisms or apoptosis. The primary molecular target is thymidylate synthase, which is inhibited by the presence of the analog .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structural modifications, which confer distinct biochemical properties. Its incorporation into DNA and subsequent effects on cellular processes make it a valuable tool in molecular biology and medicinal chemistry .

Properties

Molecular Formula

C9H10ClFN2O4

Molecular Weight

264.64 g/mol

IUPAC Name

5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10ClFN2O4/c10-4-2-13(9(16)12-8(4)15)7-1-5(11)6(3-14)17-7/h2,5-7,14H,1,3H2,(H,12,15,16)/t5?,6-,7-/m1/s1

InChI Key

WKVDSZYIGHLONN-JXBXZBNISA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1F)CO)N2C=C(C(=O)NC2=O)Cl

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)F

Origin of Product

United States

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